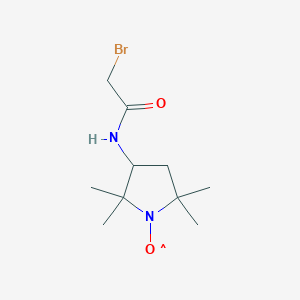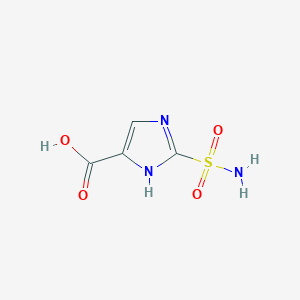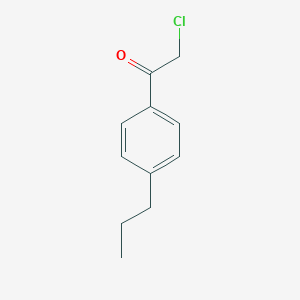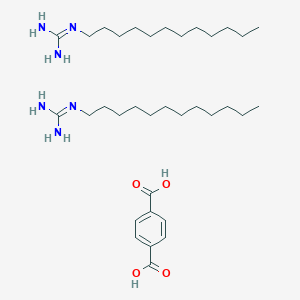
1-Pyrrolidinyloxy, 3-((bromoacetyl)amino)-2,2,5,5-tetramethyl-
描述
Synthesis Analysis
Synthesis methods of related compounds often involve complex reactions that allow for the introduction of specific functional groups, such as the tetrazolyl moieties discussed by Popova and Trifonov (2015), which are valued for their high biological activity and potential in drug design due to their ability to form strong hydrogen bonds and high metabolic stability (Popova & Trifonov, 2015).
Molecular Structure Analysis
The molecular structure of compounds, especially those incorporating pyrrolidine rings, significantly influences their biological activity. A review by Li Petri et al. (2021) on bioactive molecules highlighted the importance of the pyrrolidine ring's stereochemistry and its non-planarity, which enhances three-dimensional coverage and potential interactions with biological targets (Li Petri et al., 2021).
Chemical Reactions and Properties
Chemical reactions involving pyrrolidine-based compounds are diverse, allowing for the creation of various biologically active molecules. The synthesis processes and the reactivity of such compounds are influenced by their chemical structure, including the presence of pyrrolidine rings, which can be manipulated to produce specific reactions and outcomes, as illustrated by Banik et al. (2023) in their mini-review on microwave-induced reactions for pyrrole synthesis (Banik et al., 2023).
科学研究应用
Advanced Organic Materials
The synthesis of advanced organic materials utilizing the stable free radical the esters 3a-c, derived from 3-carboxy-2,2,5,5-tetramethyl-1-pyrrolidinyloxy (3-CARBOXY-PROXYL), demonstrates significant advancements in the design of organic structures with hybrid properties. These new compounds, with phenoxathiin fluorescent fragments or the 3-hydroxy-4pyrone chelating structure linked to the proxyl-paramagnetic unit, highlight potential applications as labels in physico-chemical or biomedical processes, due to their spectral characteristics, lipophilicities, and stabilities upon reduction and reoxidation processes (Mischie et al., 2002).
Synthesis of Paramagnetic Selenophenes
Research into the synthesis of paramagnetic selenophenes from 3-bromo-4-formyl- or 3-bromo-4-cyano-2,2,5,5,-tetramethyl-2,5-dihydro-1H-pyrrol-1-yloxyl radicals has led to the development of novel selenophene ring-containing amino acids and thiol-specific methanethiosulfonate spin label reagents. These compounds offer new avenues for the exploration of thiol-specific labeling and the potential for advanced study in protein structure and function (Kálai et al., 2010).
Probing Conformational Changes in Proteins
The use of multiple labeling with spin and fluorescent labels on human carbonic anhydrase II has provided high-resolution insights into local structural changes upon unfolding and aggregation. This approach, which utilizes labels like N-(1-oxyl-2,2,5,5-tetramethyl-3-pyrrolidinyl)iodoacetamide (IPSL) and 5-((((2-iodoacetyl)amino)-ethyl)amino)naphtalene-1-sulfonic acid (IAEDANS), demonstrates the potential for detailed studies into protein folding and self-assembly processes (Hammarström et al., 2001).
Development of Luminescent Polymers
The synthesis of polymers containing the 2,3,5,6-tetraarylated pyrrolo[3,4-c]pyrrole-1,4-dione unit in the main chain, such as P-1 to P-3, showcases the potential for creating highly luminescent materials. These polymers exhibit strong fluorescence and quantum yields, underlining their application in advanced material science, particularly in the development of optoelectronic devices (Zhang & Tieke, 2008).
Highly Sensitive Determination of Radical Oxidants
The development of a prefluorescent nitroxide probe for the highly sensitive determination of peroxyl and other radical oxidants represents a significant advancement in the detection of radical species. This method, which leverages the irreversible reaction of fluorescamine derivatized 3-amino-2,2,5,5,-tetramethyl-1-pyrrolidinyloxy (I) with peroxyl radicals to generate a highly fluorescent product, offers a versatile tool for studying oxidative stress and radical-mediated processes in various biological and environmental samples (Jia et al., 2009).
属性
InChI |
InChI=1S/C10H18BrN2O2/c1-9(2)5-7(12-8(14)6-11)10(3,4)13(9)15/h7H,5-6H2,1-4H3,(H,12,14) | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XATKYCISCLMYBL-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1(CC(C(N1[O])(C)C)NC(=O)CBr)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H18BrN2O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20939202 | |
| Record name | {3-[(2-Bromo-1-hydroxyethylidene)amino]-2,2,5,5-tetramethylpyrrolidin-1-yl}oxidanyl | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20939202 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
278.17 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-Pyrrolidinyloxy, 3-((bromoacetyl)amino)-2,2,5,5-tetramethyl- | |
CAS RN |
17932-40-0 | |
| Record name | 3-(2-Bromoacetamido)-2,2,5,5-tetramethyl-1-pyrrolidino-1-oxyl | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0017932400 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | {3-[(2-Bromo-1-hydroxyethylidene)amino]-2,2,5,5-tetramethylpyrrolidin-1-yl}oxidanyl | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20939202 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。











![2-[2-(3-Oxobutyl)]-4-{4-[4-(4-methoxyphenyl)-piperazin-1-yl]-phenyl}-2,4-dihydro-[1,2,4-triazol-3-one](/img/structure/B18749.png)
![3,3-Dimethoxy-2-[(3,4,5-trimethoxyphenyl)methyl]propanenitrile](/img/structure/B18750.png)

![Butanal, 4-[(tetrahydro-2H-pyran-2-yl)oxy]-](/img/structure/B18758.png)

